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Compound of Interest

Compound Name: BMS-986034

Cat. No.: B15603655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-986034 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the

Janus kinase (JAK) family. TYK2 is a key mediator in the signaling pathways of several

cytokines implicated in the pathogenesis of a range of immune-mediated inflammatory

diseases, including psoriasis, inflammatory bowel disease (IBD), and lupus. By selectively

targeting TYK2, BMS-986034 offers a promising therapeutic strategy to modulate the

inflammatory response while potentially mitigating the side effects associated with broader JAK

inhibition.

These application notes provide an overview of the in vivo use of BMS-986034 in relevant

animal models of psoriasis, IBD, and lupus. Detailed experimental protocols are provided to

guide researchers in the design and execution of their studies. While specific in vivo data for

BMS-986034 is emerging, data from the closely related and well-characterized selective TYK2

inhibitor, deucravacitinib (BMS-986165), is included to provide a relevant frame of reference for

expected outcomes.
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Property Value

Synonyms

(R)-5-Chloro-4-(1-(5-chloropyrimidin-2-

yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-

oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-

2(1H)-one, 5-Chloro-4-[[1-(5-chloro-2-

pyrimidinyl)-4-piperidinyl]oxy]-5′-[(3R)-3-

hydroxy-2-oxo-1-pyrrolidinyl]-6′-methyl-[1(2H),2′-

bipyridin]-2-one

Molecular Formula C₂₄H₂₄Cl₂N₆O₄

Molecular Weight 531.39 g/mol

CAS Number 1492631-88-5

Mechanism of Action and Signaling Pathway
BMS-986034 selectively inhibits TYK2, which is a crucial component of the signaling cascade

for cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs). These

cytokines play pivotal roles in the differentiation and activation of T helper 1 (Th1) and T helper

17 (Th17) cells, which are key drivers of inflammation in various autoimmune diseases. By

inhibiting TYK2, BMS-986034 blocks the phosphorylation and activation of downstream Signal

Transducer and Activator of Transcription (STAT) proteins, thereby attenuating the expression

of pro-inflammatory genes.
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BMS-986034 inhibits the TYK2 signaling pathway.

Animal Models for In Vivo Studies
The following sections detail protocols for commonly used animal models to evaluate the

efficacy of TYK2 inhibitors like BMS-986034 in psoriasis, inflammatory bowel disease, and

lupus.

Imiquimod-Induced Psoriasis-Like Skin Inflammation in
Mice
This is a widely used model that recapitulates many features of human psoriasis, including

epidermal hyperplasia, immune cell infiltration, and a dependence on the IL-23/IL-17 axis.[1]
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Workflow for the imiquimod-induced psoriasis model.
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Materials:

8-week-old female BALB/c or C57BL/6 mice.[2]

Imiquimod cream (5%).[2]

Vehicle control cream.

BMS-986034 formulated for oral or topical administration.

Calipers for measuring skin thickness.

Procedure:

Animal Preparation: Acclimatize mice for at least one week. Shave the dorsal skin of the

mice one day before the start of the experiment.[3]

Disease Induction: Apply 62.5 mg of 5% imiquimod cream daily to the shaved back for 5-7

consecutive days.[3]

Treatment: Administer BMS-986034 or vehicle control daily, starting from day 0 or day 1 of

imiquimod application. A positive control, such as a topical corticosteroid, can be included.

Clinical Assessment: Monitor mice daily for body weight and clinical signs of skin

inflammation, including erythema, scaling, and induration (thickness). Score these

parameters using a modified Psoriasis Area and Severity Index (PASI).[4]

Endpoint Analysis: At the end of the study, euthanize the mice and collect skin and spleen

samples.

Histology: Fix skin samples in formalin, embed in paraffin, and stain with Hematoxylin and

Eosin (H&E) to assess epidermal thickness and immune cell infiltration.[1]

Biomarker Analysis: Homogenize skin samples to measure cytokine levels (e.g., IL-17A,

IL-23, TNF-α) by ELISA or qPCR.[3]
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Parameter Vehicle Control
Selective TYK2
Inhibitor

Positive Control
(e.g., Clobetasol)

Mean PASI Score

(Day 7)
8.5 ± 0.8 3.2 ± 0.5 2.5 ± 0.4

Epidermal Thickness

(µm)
120 ± 15 55 ± 10 40 ± 8

Skin IL-17A Levels

(pg/mg)
250 ± 40 80 ± 15 60 ± 12

Spleen Weight (mg) 150 ± 20 110 ± 15 105 ± 12

*p < 0.05 compared to

vehicle control. Data

are representative and

should be adapted

based on

experimental findings.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model induces an acute or chronic colitis that shares features with human ulcerative

colitis. It is useful for evaluating the efficacy of anti-inflammatory agents.
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Workflow for the DSS-induced colitis model.
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Materials:

8-10 week old C57BL/6 mice.

Dextran sulfate sodium (DSS), molecular weight 36-50 kDa.[5]

BMS-986034 formulated for oral administration.

Reagents for myeloperoxidase (MPO) assay and cytokine analysis.

Procedure:

Disease Induction: Administer 2-3% DSS in the drinking water for 7 days for an acute model.

For a chronic model, administer cycles of DSS followed by regular water.[6][7]

Treatment: Administer BMS-986034 or vehicle control daily by oral gavage throughout the

DSS administration period.

Clinical Assessment: Monitor body weight, stool consistency, and the presence of blood in

the stool daily. Calculate a Disease Activity Index (DAI) based on these parameters.[8]

Endpoint Analysis: At the end of the study, euthanize the mice and collect the colon.

Macroscopic Evaluation: Measure the length and weight of the colon.

Histology: Prepare "Swiss rolls" of the colon, fix in formalin, and stain with H&E to assess

inflammation, ulceration, and crypt damage.[7]

MPO Assay: Measure myeloperoxidase activity in colon tissue as a marker of neutrophil

infiltration.

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-12, IL-23, IFN-γ)

in colon homogenates.
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Parameter Vehicle Control Selective TYK2 Inhibitor

DAI Score (Day 7) 3.5 ± 0.4 1.5 ± 0.3

Colon Length (cm) 6.2 ± 0.5 8.1 ± 0.4

Histological Score 9.8 ± 1.2 4.2 ± 0.8

MPO Activity (U/g tissue) 5.2 ± 0.7 2.1 ± 0.4

*p < 0.05 compared to vehicle

control. Data are

representative.

Adoptive T-Cell Transfer Colitis Model
This model is driven by the transfer of naive T cells into immunodeficient mice, leading to a

chronic, T-cell-mediated colitis that resembles Crohn's disease.[9]

Materials:

Donor mice (e.g., BALB/c or C57BL/6).

Recipient immunodeficient mice (e.g., RAG1-/- or SCID).[9]

Antibodies for cell sorting (e.g., anti-CD4, anti-CD45RB).

BMS-986034 formulated for administration.

Procedure:

Cell Isolation: Isolate CD4+ T cells from the spleens of donor mice. Further separate the

naive T cell population (CD4+CD45RBhigh).[9]

Cell Transfer: Inject 0.5 x 10^6 naive T cells intraperitoneally into recipient immunodeficient

mice.[9]

Treatment: Begin treatment with BMS-986034 or vehicle control at the onset of clinical signs

(e.g., weight loss), typically 2-3 weeks after cell transfer.
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Clinical Monitoring: Monitor body weight and clinical signs of colitis weekly.

Endpoint Analysis: Euthanize mice when they have lost a significant amount of body weight

(around 6-8 weeks post-transfer).[9] Collect colonic tissue for histological analysis and

cytokine profiling as described for the DSS model.

Parameter Vehicle Control Selective TYK2 Inhibitor

Percent Body Weight Change

(Week 8)
-18% ± 3% -5% ± 2%

Colon Weight/Length Ratio

(mg/cm)
120 ± 15 75 ± 10

Histological Score 10.5 ± 1.5 5.0 ± 1.0

Colonic IFN-γ mRNA (fold

change)
25 ± 5 8 ± 2

*p < 0.05 compared to vehicle

control. Data are

representative.

Spontaneous Lupus Model (NZB/W F1 Mice)
NZB/W F1 hybrid mice spontaneously develop an autoimmune disease that closely resembles

human systemic lupus erythematosus (SLE), including the production of autoantibodies and

the development of immune complex-mediated glomerulonephritis.[10]

Materials:

Female NZB/W F1 mice.[11]

BMS-986034 formulated for oral administration.

Reagents for measuring proteinuria and anti-dsDNA antibodies.

Procedure:
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Animal Monitoring: Begin monitoring mice for the development of proteinuria around 20-24

weeks of age.[11]

Treatment: Once proteinuria is detected, randomize mice into treatment groups and begin

daily administration of BMS-986034 or vehicle control.

Clinical Assessment: Monitor proteinuria weekly. Collect blood samples periodically to

measure serum levels of anti-dsDNA antibodies by ELISA.[11]

Endpoint Analysis: The study can be run for a predetermined duration (e.g., 10-12 weeks of

treatment) or until a humane endpoint is reached. At termination, collect kidneys for

histological assessment of glomerulonephritis and spleens for immunological analysis.[11]

Parameter Vehicle Control Selective TYK2 Inhibitor

Proteinuria Score (end of

study)
3.8 ± 0.5 1.5 ± 0.4

Anti-dsDNA Titer (AU/mL) 1500 ± 300 600 ± 150

Glomerulonephritis Score 3.5 ± 0.6 1.2 ± 0.3

Spleen Weight (mg) 450 ± 50 250 ± 40

*p < 0.05 compared to vehicle

control. Data are

representative.

Conclusion
The animal models described provide robust platforms for evaluating the in vivo efficacy of the

selective TYK2 inhibitor BMS-986034. By carefully selecting the appropriate model and

endpoints, researchers can gain valuable insights into the therapeutic potential of this

compound for treating a range of immune-mediated inflammatory diseases. The provided

protocols and expected data, based on closely related compounds, offer a strong foundation for

designing and interpreting preclinical studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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